4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid
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Overview
Description
4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid is a chemical compound with a molecular weight of 321.35 g/mol. It is known for its high purity and unique blend of chemical properties, making it an invaluable tool for researchers and chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-aminomethylbenzoic acid under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Sulfamoyloxy-Benzoic Acid Methyl Ester
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- Benzoic acid derivatives
Uniqueness
4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective enzyme inhibition or specific chemical reactivity is required .
Properties
IUPAC Name |
4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-4-2-3-5-14(13)22(19,20)16-10-11-6-8-12(9-7-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWWCUMGZFMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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